molecular formula C12H10BrNO3S2 B11671438 (5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11671438
M. Wt: 360.3 g/mol
InChI Key: XBLRXIHCCOCSLO-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a brominated benzylidene group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium acetate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted benzylidene derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research suggests that the compound may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.

    Anti-inflammatory Activity: It could inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells or inhibit the proliferation of tumor cells by targeting specific signaling pathways.

Comparison with Similar Compounds

(5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives:

    (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a chlorine atom instead of a bromine atom. It may exhibit different biological activities due to the change in the halogen substituent.

    (5Z)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Contains a methoxy group instead of a bromine atom. This compound may have different solubility and reactivity properties.

    (5Z)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Features a nitro group, which can significantly alter its electronic properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H10BrNO3S2

Molecular Weight

360.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10BrNO3S2/c1-16-8-5-9(17-2)7(13)3-6(8)4-10-11(15)14-12(18)19-10/h3-5H,1-2H3,(H,14,15,18)/b10-4-

InChI Key

XBLRXIHCCOCSLO-WMZJFQQLSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)NC(=S)S2)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.